molecular formula C25H36O5 B1161519 3alpha-Angeloyloxypterokaurene L3 CAS No. 79406-11-4

3alpha-Angeloyloxypterokaurene L3

Cat. No.: B1161519
CAS No.: 79406-11-4
M. Wt: 416.5 g/mol
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Description

3alpha-Angeloyloxypterokaurene L3: is a natural diterpenoid compound found in the herbs of Wedelia trilobata . It has a molecular formula of C25H36O5 and a molecular weight of 416.56 g/mol . This compound is known for its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3alpha-Angeloyloxypterokaurene L3 involves several steps, starting from the extraction of natural products from Wedelia trilobata. The compound can be isolated and purified using chromatographic techniques . Specific synthetic routes and reaction conditions are not widely documented, but general diterpenoid synthesis methods can be applied.

Industrial Production Methods: Industrial production of this compound is not well-established due to its natural origin. large-scale extraction from Wedelia trilobata and subsequent purification can be considered for industrial purposes .

Chemical Reactions Analysis

Types of Reactions: 3alpha-Angeloyloxypterokaurene L3 undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or carbonyl groups.

    Substitution: This reaction can replace functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield reduced forms of the compound.

Mechanism of Action

The mechanism of action of 3alpha-Angeloyloxypterokaurene L3 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways involved in inflammation and microbial growth . Further research is needed to fully elucidate its molecular targets and pathways.

Comparison with Similar Compounds

  • 3alpha-Tigloyloxypterokaurene L3
  • 3alpha-Cinnamoyloxypterokaurene L3
  • 3alpha-Acetoxy-17a-hydroxy-D-homo-5beta-pregn-20-yn-11-one

Comparison: 3alpha-Angeloyloxypterokaurene L3 is unique due to its specific chemical structure and biological activities.

Properties

IUPAC Name

(1S,4S,5S,6R,9R,10S,13R)-10-hydroxy-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O5/c1-6-15(2)20(26)30-19-9-10-22(4)18(23(19,5)21(27)28)8-11-24-13-16(3)17(14-24)7-12-25(22,24)29/h6,17-19,29H,3,7-14H2,1-2,4-5H3,(H,27,28)/b15-6-/t17-,18+,19-,22-,23+,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEDWFNWWHKRJU-UWZXKBJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CCC2(C(C1(C)C(=O)O)CCC34C2(CCC(C3)C(=C)C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1CC[C@@]2([C@@H]([C@]1(C)C(=O)O)CC[C@]34[C@]2(CC[C@H](C3)C(=C)C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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